molecular formula C17H12N2O3 B14248989 1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)- CAS No. 213335-75-2

1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)-

Cat. No.: B14248989
CAS No.: 213335-75-2
M. Wt: 292.29 g/mol
InChI Key: QFOWROPUYRFOCN-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the isoindole ring through cyclization of appropriate precursors.

    Azetidinone Formation: Introduction of the azetidinone moiety via reactions such as the Staudinger reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity and potential as a pharmaceutical agent.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Modulating Pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindole structures.

    Azetidinone Derivatives: Compounds containing the azetidinone moiety.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(2-oxo-4-phenyl-3-azetidinyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

213335-75-2

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-(2-oxo-4-phenylazetidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O3/c20-15-14(13(18-15)10-6-2-1-3-7-10)19-16(21)11-8-4-5-9-12(11)17(19)22/h1-9,13-14H,(H,18,20)

InChI Key

QFOWROPUYRFOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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